3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a fluorophenyl group, a thiophene-furan moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.
Synthesis of the Thiophene-Furan Moiety: The thiophene and furan rings are synthesized separately through cyclization reactions and then coupled together using a palladium-catalyzed cross-coupling reaction.
Final Coupling: The fluorophenyl intermediate is then coupled with the thiophene-furan moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the thiophene and furan rings can lead to the formation of sulfoxides and furans, respectively.
Reduction: Reduction of the carbonyl group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions on the fluorophenyl group can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between different molecular targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in organic electronics and other advanced materials.
Mechanism of Action
The mechanism by which 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thiophene-furan moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
- 3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
- 3-(2-methylphenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
Uniqueness
Compared to its analogs, 3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(22-15)14-9-10-23-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWVZGWIWOLDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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